REACTION_CXSMILES
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C([Li])CCC.[CH:6](=[O:16])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[F:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[F:24]>>[F:17][C:18]1[C:19]([F:24])=[CH:20][CH:21]=[CH:22][C:23]=1[CH:6]([OH:16])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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47 g
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Type
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reactant
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Smiles
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C(CCCCCCCCC)=O
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Name
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|
Quantity
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34.5 g
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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FC1=C(C=CC=C1F)C(CCCCCCCCC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |